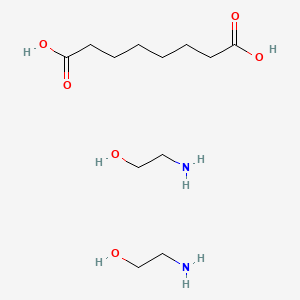
2-Aminoethanol;octanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethanol;octanedioic acid is a compound formed by the combination of 2-aminoethanol and octanedioic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C12H28N2O6, and it has a molecular weight of 296.361 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;octanedioic acid involves the reaction between 2-aminoethanol and octanedioic acid. The reaction typically occurs in a solvent such as water or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous or batch processes. The raw materials, 2-aminoethanol and octanedioic acid, are reacted in a reactor, followed by purification steps such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethanol;octanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Aminoethanol;octanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development and as a treatment for various diseases.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-aminoethanol;octanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups.
Diethanolamine: Contains two hydroxyl groups and is used in similar applications.
Triethanolamine: Contains three hydroxyl groups and is used in cosmetics and industrial applications.
Uniqueness
2-Aminoethanol;octanedioic acid is unique due to its combination of amino and carboxylic acid functional groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H28N2O6 |
|---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
2-aminoethanol;octanedioic acid |
InChI |
InChI=1S/C8H14O4.2C2H7NO/c9-7(10)5-3-1-2-4-6-8(11)12;2*3-1-2-4/h1-6H2,(H,9,10)(H,11,12);2*4H,1-3H2 |
InChI Key |
MYEHPUXMZAFVKY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O.C(CO)N.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















